molecular formula C42H70O12 B10788786 Ginsenoside-Rg5

Ginsenoside-Rg5

Cat. No.: B10788786
M. Wt: 767.0 g/mol
InChI Key: NJUXRKMKOFXMRX-SEPCTGPUSA-N
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Description

Ginsenoside-Rg5 is a minor ginsenoside constituent derived exclusively from ginseng species. It is known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects . Ginsenosides are the primary active components of ginseng, a traditional medicinal herb widely used in East Asia for its therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside-Rg5 can be synthesized from other ginsenosides such as ginsenoside-Rb1, R-Rg3, and S-Rg3 through acid-catalyzed dehydration reactions. The conversion follows the reaction activity order Rb1 > S-Rg3 > R-Rg3 . The reaction typically involves hydrochloric acid in methanol under controlled temperature and pressure conditions .

Industrial Production Methods: An improved method for the industrial production of this compound involves the extraction of ginseng fibrous root powder at atmospheric pressure. The highest extraction yield is obtained under optimal conditions: an extraction temperature of 85°C, an acid concentration of 0.06 mol/L, a sample-to-solvent ratio of 1:55 g/mL, and an ethanol concentration of 95% after 4 hours .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside-Rg5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Ginsenoside-Rg5 has a wide range of scientific research applications:

Comparison with Similar Compounds

Ginsenoside-Rg5 stands out due to its higher efficacy in inducing apoptosis and its potential as a multifunctional therapeutic agent.

Properties

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23?,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1

InChI Key

NJUXRKMKOFXMRX-SEPCTGPUSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/C1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C

Origin of Product

United States

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